An In-depth Technical Guide to Methyl 4-oxobutyrate
An In-depth Technical Guide to Methyl 4-oxobutyrate
Executive Summary
Methyl 4-oxobutyrate, also known as methyl succinyl-semialdehyde, is a bifunctional organic compound featuring both an ester and an aldehyde group. This unique structural arrangement makes it a highly versatile and valuable building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the construction of complex molecular architectures, including alkaloids and other active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of methyl 4-oxobutyrate, covering its fundamental chemical and physical properties, detailed spectroscopic profile for characterization, common synthetic methodologies, significant applications in drug development, and essential safety and handling protocols. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical insights to facilitate its effective use in a laboratory and industrial setting.
Introduction: The Versatility of a Bifunctional Building Block
In the landscape of organic synthesis, the strategic value of a molecule is often determined by its functional group diversity and reactivity. Methyl 4-oxobutyrate (CAS No. 13865-19-5) stands out as a prime example of a versatile synthon.[1][2] Its structure, incorporating a terminal aldehyde and a methyl ester, allows for a wide array of chemical transformations. The aldehyde group is amenable to nucleophilic additions, reductions, and oxidations, while the ester functionality can undergo hydrolysis, amidation, and reduction. This dual reactivity enables chemists to employ it in various synthetic strategies, such as the stereodivergent synthesis of 1-hydroxymethylpyrrolizidine alkaloids.[3]
This guide delves into the core scientific principles and practical applications of methyl 4-oxobutyrate. By understanding its properties, synthesis, and reactivity, researchers can unlock its full potential as a precursor to industrially significant compounds like γ-butyrolactone and 1,4-butanediol.[4]
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design, process scale-up, and safety assessments. The key properties of methyl 4-oxobutyrate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 13865-19-5 | [1][2][5] |
| Molecular Formula | C₅H₈O₃ | [1][2] |
| Molecular Weight | 116.12 g/mol | [1][5] |
| IUPAC Name | methyl 4-oxobutanoate | [2] |
| Synonyms | Methyl 4-oxobutanoate, β-(Methoxycarbonyl)propionaldehyde, 3-Formylpropionic acid methyl ester | [1][5] |
| Appearance | Colorless oil with a fruity odor | [3] |
| Boiling Point | 187-188 °C (lit.) | [5] |
| Density | 1.109 g/mL at 25 °C (lit.) | [5] |
| Refractive Index | n20/D 1.424 (lit.) | [5] |
| Solubility | Highly soluble in water, ethanol, and other polar solvents; limited solubility in non-polar solvents. | [3] |
| Flash Point | 86.1 °C (187.0 °F) | [5] |
Spectroscopic Profile for Structural Elucidation
Accurate structural confirmation is a cornerstone of chemical research. The following section outlines the expected spectroscopic data for methyl 4-oxobutyrate, which is essential for its identification and purity assessment.
¹H NMR Spectroscopy
In a proton NMR spectrum (solvent: CDCl₃), the following signals are characteristic of the methyl 4-oxobutyrate structure:
-
~9.8 ppm (t, 1H): A triplet corresponding to the aldehydic proton (-CHO), split by the adjacent methylene group.
-
~3.7 ppm (s, 3H): A singlet for the methyl ester protons (-OCH₃).
-
~2.8 ppm (t, 2H): A triplet for the methylene protons adjacent to the aldehyde (C2-H₂).
-
~2.6 ppm (t, 2H): A triplet for the methylene protons adjacent to the ester carbonyl group (C3-H₂).
The integration of these peaks (1:3:2:2) and their respective splitting patterns provide a clear fingerprint for the molecule's proton environment.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule:
-
~201 ppm: The aldehydic carbonyl carbon (-CHO).
-
~173 ppm: The ester carbonyl carbon (-C(O)O-).
-
~52 ppm: The methyl ester carbon (-OCH₃).
-
~40 ppm: The methylene carbon adjacent to the aldehyde (C2).
-
~28 ppm: The methylene carbon adjacent to the ester carbonyl (C3).
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups present. The spectrum of methyl 4-oxobutyrate will show two prominent carbonyl stretching bands:
-
~1740 cm⁻¹: A strong absorption corresponding to the C=O stretch of the ester.
-
~1725 cm⁻¹: A strong absorption for the C=O stretch of the aldehyde.
-
~2820 and ~2720 cm⁻¹: Two weaker bands characteristic of the C-H stretch of the aldehyde.
-
~1200-1100 cm⁻¹: A strong C-O stretching band associated with the ester group.
Synthesis and Manufacturing
The synthesis of methyl 4-oxobutyrate can be approached through several routes. The choice of method often depends on the desired scale, available starting materials, and economic feasibility.
Catalytic Carbonylation of Acrolein
A notable industrial process involves the reaction of acrolein, carbon monoxide, and methanol in the presence of a specialized catalyst system.[4] This method can produce methyl 4-oxobutyrate and its methanol addition products.[4]
-
Reactants: Acrolein, Carbon Monoxide (CO), Methanol (CH₃OH).
-
Catalyst System: A Group VIII metal component, typically palladium-based, a hydrogen halide, and an arylarsine co-promoter.[4]
-
Conditions: The reaction is typically carried out at elevated temperatures (90-135 °C) and pressures (1350-3500 psi).[4]
-
Significance: This process is valuable for producing key industrial intermediates. The resulting methyl 4-oxobutyrate can be further hydrogenated to yield γ-butyrolactone or 1,4-butanediol.[4]
Caption: Role as a versatile synthetic intermediate.
Intermediate for Industrial Chemicals
As previously mentioned, methyl 4-oxobutyrate is a direct precursor to γ-butyrolactone (GBL) and 1,4-butanediol (BDO), two high-volume industrial chemicals with widespread applications as solvents and in polymer production. [4]
Component of Natural Products
The methyl 4-oxobutanoate framework has been identified as a structural unit in various natural products isolated from fungi and marine algae. [6]Some of these natural compounds have shown interesting biological activities, including radical scavenging and cholinesterase inhibition, suggesting potential therapeutic relevance. [6]
Safety and Handling
While methyl 4-oxobutyrate is a valuable reagent, proper safety protocols must be strictly followed to minimize risks.
Hazard Identification
-
GHS Classification: It is classified as causing skin irritation (H315) and serious eye irritation (H319). [2][5]Some data also suggests it may cause respiratory irritation (H335). [2]* Signal Word: Warning. [2][5]* Physical Hazards: It is a combustible liquid. [5]Vapors may form explosive mixtures with air.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [3]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [3]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended storage temperature: 2-8°C). [5]Keep away from heat, sparks, and open flames.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. [3]If irritation persists, seek medical advice.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Caption: Safety decision workflow for handling.
Conclusion
Methyl 4-oxobutyrate is a cornerstone intermediate with significant utility in both academic research and industrial applications. Its dual functionality as an aldehyde and an ester provides a gateway to a vast array of complex molecules, most notably in the synthesis of pharmaceuticals and agrochemicals. A comprehensive understanding of its properties, synthetic routes, and reactivity, coupled with stringent adherence to safety protocols, is essential for leveraging this versatile building block to its fullest potential. As synthetic methodologies continue to advance, the importance of methyl 4-oxobutyrate as a key synthon in the development of novel compounds is poised to grow.
References
-
Methyl 4-oxobutyrate. (2018). SIELC Technologies. [Link]
- Process for the preparation of methyl 4-oxobutyrate and its methanol addition products. (1991).
-
Methyl 4-oxobutyrate. PubChem, National Institutes of Health. [Link]
Sources
- 1. Methyl 4-oxobutyrate | SIELC Technologies [sielc.com]
- 2. Methyl 4-oxobutyrate | C5H8O3 | CID 83779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-oxobutanoate: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. US5072005A - Process for the preparation of methyl 4-oxobutyrate and its methanol addition products - Google Patents [patents.google.com]
- 5. Methyl 4-oxobutanoate 90 13865-19-5 [sigmaaldrich.com]
- 6. Activity and Synthesis of Methyl 4-oxobutanoate_Chemicalbook [chemicalbook.com]
